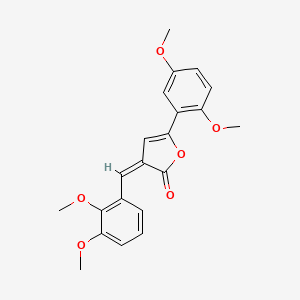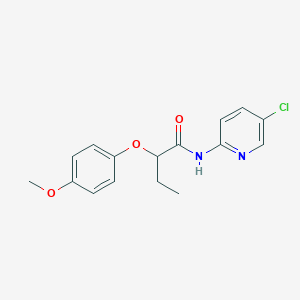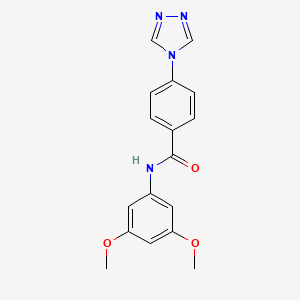![molecular formula C24H32N2O2 B4956465 2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4956465.png)
2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol, commonly known as ABE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABE is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The exact mechanism of action of ABE is not fully understood. However, it has been found to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. ABE has also been found to modulate the activity of GABAergic and glutamatergic neurotransmitter systems, which are involved in the regulation of anxiety and depression.
Biochemical and physiological effects:
ABE has been found to have various biochemical and physiological effects. ABE has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and stress. ABE has also been found to decrease the levels of cortisol, a stress hormone. ABE has been found to have anti-inflammatory and analgesic effects, which may be due to its modulation of the immune system.
実験室実験の利点と制限
ABE has several advantages for lab experiments. ABE is easy to synthesize and purify, making it readily available for research. ABE has also been found to have low toxicity in animal studies. However, ABE has some limitations for lab experiments. ABE has poor solubility in water, which may limit its use in certain experiments. ABE also has a short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several future directions for research on ABE. One direction is to further investigate the mechanism of action of ABE and its effects on neurotransmitter systems. Another direction is to study the potential therapeutic applications of ABE in various psychiatric and neurological disorders. Additionally, the development of novel ABE derivatives with improved solubility and pharmacokinetic properties may be an area of future research.
Conclusion:
In conclusion, ABE is a chemical compound with potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. ABE has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. ABE has advantages and limitations for lab experiments, and there are several future directions for research on ABE.
合成法
ABE can be synthesized through various methods, including the reaction of 2-piperazineethanol with 2-(allyloxy)benzaldehyde and 1-(2-phenylethyl)piperazine in the presence of a catalyst. The resulting product is then reduced to obtain ABE. Another synthesis method involves the reaction of 2-piperazineethanol with 2-(allyloxy)benzyl chloride and 1-(2-phenylethyl)piperazine in the presence of a base. The product is then purified to obtain ABE.
科学的研究の応用
ABE has been found to have potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. ABE has been studied as a potential treatment for depression, anxiety, and other psychiatric disorders. ABE has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation.
特性
IUPAC Name |
2-[1-(2-phenylethyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-2-18-28-24-11-7-6-10-22(24)19-25-15-16-26(23(20-25)13-17-27)14-12-21-8-4-3-5-9-21/h2-11,23,27H,1,12-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJMYZPDTFLVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCN(C(C2)CCO)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956391.png)


![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4956404.png)


![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956437.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B4956453.png)
![1-[4-(2-isopropoxyphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4956461.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B4956468.png)

![3-({4-[2-(4-bromophenyl)-2-cyanovinyl]phenoxy}methyl)benzoic acid](/img/structure/B4956488.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4956492.png)